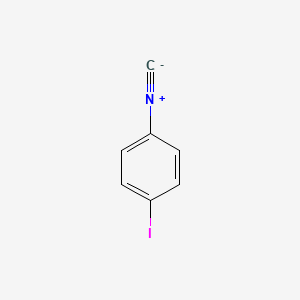

1-Iodo-4-isocyanobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66885-67-4 |

|---|---|

Molecular Formula |

C7H4IN |

Molecular Weight |

229.02 g/mol |

IUPAC Name |

1-iodo-4-isocyanobenzene |

InChI |

InChI=1S/C7H4IN/c1-9-7-4-2-6(8)3-5-7/h2-5H |

InChI Key |

FAOVWAGYQZDYSS-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)I |

Origin of Product |

United States |

Significance of Isocyanides in Contemporary Chemical Research

Isocyanides, characterized by a carbon-nitrogen triple bond, are highly versatile building blocks in organic synthesis. rsc.orgfrontiersin.org Their unique electronic nature, possessing both nucleophilic and electrophilic character at the terminal carbon atom, allows them to participate in a wide array of chemical transformations. rsc.orgresearchgate.net This dual reactivity is fundamental to their utility in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which enable the efficient construction of complex molecular scaffolds from simple starting materials. frontiersin.org The ability of isocyanides to act as ligands for transition metals has also significantly impacted organometallic chemistry and catalysis. acs.org

The significance of isocyanides extends beyond traditional organic synthesis. They are increasingly employed in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of functional materials with specific electronic and optical properties. acs.orgsmolecule.com Furthermore, their small size and biocompatibility have made them valuable tools in the field of bioorthogonal chemistry for labeling and tracking biomolecules within living systems. frontiersin.orgresearchgate.net

Overview of Aryl Isocyanide Research Trajectories

Research into aryl isocyanides has followed a dynamic trajectory, evolving from fundamental studies of their synthesis and reactivity to their application in increasingly complex and specialized areas. Early research focused on developing reliable methods for their preparation, such as the dehydration of formamides and the carbylamine reaction. smolecule.com

In recent decades, the focus has shifted towards harnessing the unique properties of aryl isocyanides for specific applications. A significant area of research involves their use in transition metal-catalyzed cross-coupling reactions and C-H functionalization, which provide powerful tools for the construction of complex aromatic compounds. rsc.org The electronic properties of aryl isocyanides can be systematically tuned by introducing substituents on the aromatic ring, influencing their reactivity and their interactions with metal centers. aip.orguh.edu This has led to the development of a diverse library of aryl isocyanide ligands for catalysis and materials science.

Contextualization of Halogenated Aryl Isocyanides Within Advanced Organic Synthesis and Materials Science

Foundational Synthetic Pathways to Aryl Isocyanides

The preparation of aryl isocyanides, including this compound, has historically been dominated by several key transformations. These methods provide the fundamental basis upon which more refined and specific syntheses are built.

Dehydration Protocols from Formamide (B127407) Precursors

The most prevalent and widely utilized method for synthesizing aryl isocyanides is the dehydration of the corresponding N-arylformamides. rsc.orgresearchgate.netpsu.edu This transformation involves the removal of a water molecule from the formamide to generate the isocyanide functionality. A variety of dehydrating agents have been employed for this purpose, each with its own set of advantages and limitations.

Common dehydrating agents include:

Phosphorus oxychloride (POCl₃): Often used in the presence of a base like triethylamine (B128534) or pyridine, POCl₃ is a powerful and effective reagent for this conversion. beilstein-journals.orgrsc.orgclockss.orgrsc.org The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) at low temperatures. rsc.org

Triphenylphosphine (B44618) (PPh₃) and Iodine (I₂): This reagent combination offers a milder alternative for the dehydration of formamides, proceeding under ambient conditions and affording high yields of various alkyl and aryl isocyanides. d-nb.infothieme-connect.com

p-Toluenesulfonyl chloride (p-TsCl): In the presence of a base, p-TsCl can also effect the dehydration of formamides. beilstein-journals.orgrsc.org

Burgess Reagent: This reagent is known to be effective for the dehydration of formamides to isocyanides and is notable for being halide-free. psu.edu

The general mechanism for the dehydration of a formamide to an isocyanide is a critical concept in organic synthesis.

Evolution of Synthetic Routes for Halogenated Isocyanides

Early methods often involved direct halogenation, which could sometimes lead to mixtures of products or require harsh conditions. More contemporary approaches focus on the installation of the isocyanide group onto a pre-halogenated aniline (B41778) precursor. This is commonly achieved through a two-step sequence involving formylation of the halogenated aniline followed by dehydration. For instance, 1-chloro-3-iodo-4-isocyanobenzene can be synthesized from N-(4-chloro-2-iodophenyl)formamide using phosphorus oxychloride and triethylamine. clockss.org Similarly, the synthesis of 1-bromo-3-iodo-4-isocyanobenzene proceeds via the corresponding N-(4-bromo-2-iodophenyl)formamide. clockss.org These methods highlight the importance of starting with the appropriately substituted aniline to achieve the desired halogenated isocyanide. The development of milder dehydration reagents has also been crucial for the synthesis of functionalized isocyanides, including those with halogen atoms. d-nb.info

Refined Synthetic Strategies for this compound

Building upon the foundational pathways, researchers have focused on refining the synthesis of this compound by optimizing reaction conditions and incorporating principles of green chemistry.

Optimization of Reaction Conditions and Reagent Systems

The synthesis of this compound has been a subject of optimization to enhance yield and purity. A common and effective route involves a two-step process starting from 4-iodoaniline (B139537). rsc.org The first step is the formylation of 4-iodoaniline, which can be achieved using reagents like ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride (B1165640). rsc.orgrsc.org

The subsequent dehydration of the resulting N-(4-iodophenyl)formamide is the critical step for forming the isocyanide. A widely used and optimized method employs phosphorus oxychloride (POCl₃) in the presence of a base, typically triethylamine (NEt₃), in a dry solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to room temperature). rsc.org The use of an excess of the base is common to neutralize the acidic byproducts.

Alternative reagent systems have also been explored. For example, the combination of triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a tertiary amine provides a mild and efficient method for converting N-substituted formamides to isocyanides. d-nb.infothieme-connect.com This system has been shown to be effective for a range of aryl formamides.

Table 1: Comparison of Reagent Systems for the Dehydration of N-(4-iodophenyl)formamide

| Reagent System | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| POCl₃ | Triethylamine | Dichloromethane | -78 °C to RT | High | rsc.org |

| PPh₃ / I₂ | Triethylamine | Dichloromethane | Room Temperature | Good to Excellent | d-nb.infothieme-connect.com |

| p-TsCl | Pyridine/Triethylamine | Dichloromethane | Varies | Varies | beilstein-journals.orgrsc.org |

| Burgess Reagent | - | Dichloromethane | Room Temperature | High | psu.edu |

Implementation of Green Chemistry Principles in Isocyanide Synthesis

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods, and isocyanide synthesis is no exception. imist.manih.govresearchgate.net The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. nih.gov

For isocyanide synthesis, this has translated into several key areas of research:

Use of Greener Solvents: Efforts have been made to replace hazardous chlorinated solvents like dichloromethane with more sustainable alternatives. rsc.org Water has been explored as a green solvent for some isocyanide-based multicomponent reactions, which can accelerate reaction rates and simplify workup procedures. acs.org

Catalytic Methods: The development of catalytic methods for the dehydration of formamides is an active area of research. Catalytic approaches reduce the amount of stoichiometric reagents needed, thereby minimizing waste.

Atom Economy: Multicomponent reactions (MCRs) involving isocyanides are inherently atom-economical as they combine multiple starting materials into a single product with few or no byproducts. nih.govresearchgate.net

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), are being explored as a green alternative for the synthesis of isocyanides from formamides. beilstein-journals.org This approach can reduce solvent waste and energy consumption. nih.gov For instance, the dehydration of formamides using p-toluenesulfonyl chloride and triethylamine can be carried out efficiently in a zirconia jar with zirconia balls. beilstein-journals.org

Precursor Synthesis and Intermediate Functionalization for this compound

The synthesis of this compound is critically dependent on the availability and purity of its precursor, N-(4-iodophenyl)formamide. This intermediate is typically prepared from 4-iodoaniline.

The direct iodination of aniline can be a viable method to produce p-iodoaniline, a key starting material. orgsyn.org This reaction can be carried out using iodine in the presence of sodium bicarbonate in an aqueous medium. orgsyn.org

The formylation of 4-iodoaniline to yield N-(4-iodophenyl)formamide is a crucial step. This can be accomplished through various methods:

Reaction with formic acid: Refluxing 4-iodoaniline with formic acid is a straightforward method. rsc.org

Reaction with ethyl formate: Using ethyl formate as both a reagent and solvent, the reaction can be carried out by refluxing with the aniline derivative. rsc.org

Using a phosphonic anhydride (T3P®): A solution of 4-iodoaniline in dimethylformamide can be treated with T3P® to afford N-(4-iodophenyl)formamide. google.com

The resulting N-(4-iodophenyl)formamide is then subjected to dehydration to yield the target compound, this compound. The purity of this formamide intermediate is essential for obtaining a high yield of the final isocyanide product.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are prized for their efficiency and atom economy. frontiersin.orgnih.gov this compound is a valuable component in these reactions, particularly in the Ugi and Passerini reactions. frontiersin.orgsmolecule.com

Applications in Ugi Reactions and Subsequent Post-Transformation Strategies

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide adducts. nih.govfrontiersin.org The resulting Ugi adducts are often not the final target but serve as versatile intermediates for further chemical transformations, a strategy known as post-Ugi modification. frontiersin.orgrsc.org This approach allows for the construction of a wide array of complex heterocyclic compounds. frontiersin.orgrsc.org

The utility of this compound in Ugi reactions stems from the reactivity of both the isocyanide and the iodo functional groups. The isocyanide participates in the initial Ugi condensation, while the iodo group provides a handle for subsequent cyclization or cross-coupling reactions. frontiersin.org For instance, Ugi adducts derived from o-iodo substituted benzaldehydes have been shown to afford higher yields in certain post-Ugi transformations compared to their chloro-substituted counterparts. frontiersin.org

The choice of isocyanide can also influence the outcome of these reactions. While aliphatic isocyanides generally lead to good yields, the use of aromatic isocyanides like this compound can sometimes result in lower product yields in specific post-Ugi cyclizations. frontiersin.org However, the strategic incorporation of the iodo-aryl moiety opens up possibilities for intramolecular cyclizations, such as the copper-catalyzed Ullmann coupling, to generate novel heterocyclic scaffolds. frontiersin.org

A notable application involves the synthesis of various heterocycles through post-Ugi transformations. The careful design of the Ugi adduct, by selecting appropriate starting materials, allows for regioselective manipulations to access complex molecular architectures in a domino fashion. frontiersin.org

Participation in Passerini Reactions and Related Convergent Syntheses

The Passerini reaction, first described in 1921, is another significant isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.orgmdpi.com This reaction is a powerful tool in combinatorial and medicinal chemistry for generating libraries of structurally diverse compounds. wikipedia.orgmdpi.com

This compound can effectively participate as the isocyanide component in the Passerini reaction. The resulting α-acyloxy amide product retains the iodo-aryl group, which can be further functionalized in subsequent synthetic steps. This feature allows for the convergent synthesis of complex molecules where the iodo-substituent acts as a point for diversification.

The mechanism of the Passerini reaction is thought to proceed through one of two pathways depending on the solvent. In aprotic solvents and at high concentrations, a concerted, trimolecular mechanism is proposed. wikipedia.org In polar solvents, an ionic mechanism involving the initial protonation of the carbonyl, followed by nucleophilic attack of the isocyanide, is favored. wikipedia.org

Mechanistic Elucidation of Isocyanide-Based Multicomponent Processes

The core of both Ugi and Passerini reactions lies in the reactivity of the isocyanide carbon atom. acs.org The mechanism of the Ugi reaction is generally understood to begin with the condensation of the amine and carbonyl components to form an imine. mdpi.com This imine is then attacked by the isocyanide, leading to the formation of a highly reactive nitrilium ion intermediate. mdpi.comnih.gov This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to give the final α-acylamino carboxamide product. mdpi.com

Similarly, the Passerini reaction is believed to involve the formation of a nitrilium-like intermediate. mdpi.com The interaction between the isocyanide carbon and the carbonyl carbon of the aldehyde or ketone is a crucial step, and crystallographic studies have provided insights into the trajectory of this nucleophilic attack, supporting the proposed mechanisms. acs.org The versatility of these reactions is further expanded by the ability to trap the nitrilium intermediate with various nucleophiles, leading to a wide range of Ugi-type products. nih.gov

Carbonylation Reactions Utilizing this compound as a Substrate

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental transformations in organic synthesis. mdpi.com this compound, with its reactive carbon-iodine bond, is an excellent substrate for palladium-catalyzed carbonylation reactions. researchgate.netnih.gov

Aminocarbonylation Methodologies

Aminocarbonylation is a process that involves the reaction of an aryl halide with carbon monoxide and an amine to form an amide. Research has shown that this compound can be successfully employed as a substrate in iron-catalyzed aminocarbonylation reactions. researchgate.netnih.gov In a study using an iron oxide catalyst with oxygen vacancies (Fe₂O₃-Ovac), this compound was reacted with various amines under a carbon monoxide atmosphere to produce the corresponding amides. researchgate.netnih.gov

The reaction conditions typically involve heating the aryl halide and amine with the catalyst in a solvent like 1,4-dioxane (B91453) under carbon monoxide pressure. researchgate.netnih.gov The yields of these reactions can be influenced by the reaction time and the nature of the amine. researchgate.netnih.gov

Table 1: Selected Examples of Iron-Catalyzed Aminocarbonylation of this compound

| Amine | Product | Yield (%) | Reference |

| Aniline | N-(4-isocyanophenyl)benzamide | 73 | researchgate.netnih.gov |

| 4-Methylaniline | 4-Methyl-N-(4-isocyanophenyl)benzamide | 75 | researchgate.netnih.gov |

| 4-Methoxyaniline | 4-Methoxy-N-(4-isocyanophenyl)benzamide | 69 | researchgate.netnih.gov |

Reaction conditions: this compound (1.0 mmol), amine (1.5 mmol), 1.0 Fe₂O₃-Ovac (80 mg), Et₃N (2.0 equiv.), CO (1.0 MPa), 1,4-dioxane (2.0 mL), 160 °C, 24-72 h. researchgate.netnih.gov

Alkoxycarbonylation Processes

Alkoxycarbonylation involves the reaction of an aryl halide with carbon monoxide and an alcohol to produce an ester. Similar to aminocarbonylation, this compound can undergo alkoxycarbonylation. Iron-catalyzed systems have been shown to be effective for this transformation as well. nih.gov

In these reactions, the aryl halide is treated with an alcohol in the presence of a catalyst and carbon monoxide. nih.gov The reaction conditions are often similar to those used for aminocarbonylation, though longer reaction times may be required. nih.gov

Palladium-catalyzed alkoxycarbonylation of iodoarenes has also been extensively studied. nih.gov While specific examples detailing the alkoxycarbonylation of this compound using palladium catalysts are not as prevalent in the provided search results, the general methodology is well-established for a variety of substituted iodoarenes. nih.gov The electronic properties of the substituents on the iodoarene can significantly affect the selectivity and yield of the reaction. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The dual functionality of this compound, featuring both an iodo group suitable for cross-coupling and an isocyanide group capable of insertion and cycloaddition reactions, makes it an excellent substrate for intramolecular cyclization processes. These reactions provide efficient pathways to complex heterocyclic structures. nih.govacs.org

Metal catalysts are frequently employed to facilitate the intramolecular cyclization of derivatives of this compound. nih.govrsc.org Copper and palladium complexes are among the most common catalysts, activating either the carbon-iodine bond or the isocyanide moiety to initiate the cyclization cascade. nih.govrug.nl

Copper-catalyzed methods have proven effective for synthesizing a variety of nitrogen-containing heterocycles. rsc.org For instance, copper(I) bromide has been used to catalyze the cyclization of adducts formed between 2-iodobenzenamines and aryl isothiocyanates, a reaction pathway analogous to what could be achieved with isocyanide precursors. clockss.org The mechanism often involves activation of a C-H bond adjacent to the isocyanide or oxidative addition into the C-I bond, followed by nucleophilic attack from another part of the molecule onto the isocyanide carbon. rsc.org This leads to the formation of intermediates that cyclize to generate fused ring systems. rsc.org A general strategy involves an Ugi reaction followed by a copper-catalyzed annulation, which allows for the construction of diverse indenoisoquinolinones. rug.nl

Palladium-catalyzed cyclizations are also prevalent. nih.gov These reactions often proceed through an oxidative addition of the palladium(0) catalyst into the aryl-iodide bond, forming a palladium(II) intermediate. nih.gov Subsequent insertion of the isocyanide group into the palladium-carbon bond, followed by further intramolecular reaction and reductive elimination, closes the catalytic cycle and yields the heterocyclic product. nih.gov

Table 2: Examples of Metal-Catalyzed Cyclization Strategies

| Catalyst System | Substrate Type | Resulting Heterocycle | Mechanistic Feature | Reference |

|---|---|---|---|---|

| CuI / Ligand | o-Haloaryl Ugi products | Indenoisoquinolinones | Intramolecular C-N/C-C bond formation | rug.nl |

| Cu₂O | Isocyanides and aryl isocyanides | Substituted imidazoles | Formal [3+2] cycloaddition | rsc.org |

While metal catalysis is a powerful tool, metal-free approaches for intramolecular cyclizations offer advantages in terms of cost, toxicity, and simplified purification. For substrates derived from this compound, several metal-free methods have been developed.

One notable strategy involves the reaction of 2-iodophenyl isothiocyanates (a close relative of isocyanides) with amines, followed by a base-mediated cyclization. clockss.org The initial adduct, a thiourea, undergoes intramolecular nucleophilic substitution of the iodine atom upon treatment with a base like triethylamine to form benzothiazol-2-amines. clockss.org This type of reaction demonstrates that the inherent reactivity of the C-I bond can be harnessed without a metal catalyst under appropriate conditions. clockss.org

Radical cyclizations provide another metal-free pathway. For example, the reaction of 2-isocyanobiaryls with disulfides can lead to 6-alkylthiophenanthridines through a process involving thiolation of the isocyanide and subsequent intramolecular radical aromatic cyclization. researchgate.net Furthermore, reactions of o-alkynylisocyanobenzenes with alkanethiols can yield bis-thiolated indole (B1671886) derivatives via a 5-exo cyclization under metal-free conditions at room temperature. researchgate.net

In a unique case, the intramolecular cyclization of specifically designed azido-isocyanides has been shown to proceed in the presence of a catalytic amount of sodium azide, without the need for a metal. acs.org This transformation yields complex tricyclic cyanamides. acs.org

Table 3: Metal-Free Cyclization Approaches

| Reaction Type | Reagents | Resulting Heterocycle | Key Step | Reference |

|---|---|---|---|---|

| Base-mediated Cyclization | Primary/secondary amines, Et₃N | Benzothiazol-2-amines | Intramolecular substitution of iodine | clockss.org |

| Radical Cascade | Disulfides | 6-Alkylthiophenanthridines | Intramolecular radical aromatic cyclization | researchgate.net |

| Nucleophilic Addition/Cyclization | Alkanethiols | Bis-thiolated indoles | 5-exo cyclization | researchgate.net |

Exploration of Nucleophilic and Electrophilic Activation of the Isocyanide Moiety

The isocyanide functional group (-N≡C) is often described as a "chameleon" in organic chemistry due to its unique electronic structure, which allows it to act as both a nucleophile and an electrophile at the terminal carbon atom. nih.govacs.org This dual reactivity is rooted in its frontier molecular orbitals: a highest occupied molecular orbital (HOMO) corresponding to a lone pair on carbon provides nucleophilic character, while a low-lying lowest unoccupied molecular orbital (LUMO) in the C-N π* system allows for electrophilic attack. acs.org

Nucleophilic Activation: The terminal carbon of the isocyanide can react directly with potent electrophiles. nih.gov However, its nucleophilicity is generally weak. Activation is often achieved using metal catalysts or organocatalysts. nih.govsnu.ac.kr In metal-catalyzed reactions, coordination of the isocyanide to a Lewis acidic metal center can enhance its nucleophilicity, facilitating deprotonation at an adjacent α-carbon to form a potent nucleophile. nih.gov For instance, copper(I) can assist in the deprotonation of isocyanoacetates, which then participate in aldol-type condensations. nih.gov The nature of the metal itself can influence the isocyanide's character; π-donor metal centers like Cu(I) can impart significant nucleophilicity to the isocyanide carbon. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the nucleophilic activation of isocyanides. snu.ac.kr

Electrophilic Activation: The isocyanide carbon is also susceptible to attack by nucleophiles. snu.ac.kr While this can occur directly with highly reactive nucleophiles like organometallic reagents, the process is often more efficient when the isocyanide is first activated by an electrophile. snu.ac.kr In the classic Ugi multicomponent reaction, the isocyanide acts as both a nucleophile (attacking an iminium ion) and an electrophile (being attacked by a carboxylate anion) in subsequent steps of the mechanism. thieme-connect.de The electrophilic character of the isocyanide carbon is exploited in numerous synthetic transformations, including insertions into metal-carbon bonds in palladium-catalyzed coupling reactions. nih.gov The ability of the isocyanide to be attacked by nucleophiles is a cornerstone of its utility in constructing complex molecules from simple building blocks. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Chloro-4-isocyanobenzene |

| 2-Aminopyridine |

| 2-Iodobenzenamine |

| 2-Iodophenyl isothiocyanate |

| 2-Isocyanobiphenyl |

| 6-Alkylthiophenanthridine |

| Alkanethiol |

| Benzothiazol-2-amine |

| Copper(I) bromide |

| Cyclohexyl isocyanide |

| Disulfide |

| Imidazo[1,2-a]pyridine |

| Indenoisoquinolinone |

| Isocyanoacetate |

| N-heterocyclic carbene |

| Palladium(0) |

| Palladium(II) |

| Phenylethyl isocyanide |

| Sodium azide |

| Triethylamine |

Coordination Chemistry and Organometallic Applications

Complexation Studies with Transition Metal Centers

1-Iodo-4-isocyanobenzene readily forms complexes with various transition metals. The coordination typically occurs through the carbon atom of the isocyanide group, forming a linear M-C-N-R linkage. The electronic nature of the metal center can influence the properties of the coordinated isocyanide ligand, and conversely, the substituents on the isocyanide ligand can tune the properties of the metal complex.

Gold(I) complexes featuring this compound have been synthesized and characterized, revealing intriguing structural and luminescent properties. A general route to these complexes involves the reaction of a gold(I) precursor, such as [AuCl(THT)] (THT = tetrahydrothiophene), with the this compound ligand. This can lead to the formation of both monoisocyanide and bis(isocyanide) gold(I) complexes. researchgate.net

For instance, the monoisocyanide complex, [AuCl(CNC₆H₄-4-I)], has been prepared and its molecular structure elucidated by X-ray diffraction. researchgate.net In the solid state, these complexes can exhibit a variety of intermolecular interactions, including C–I⋯Cl–Au halogen bonds and Au⋯Au aurophilic contacts, which organize the molecules into supramolecular structures. researchgate.netvietnamjournal.ru These aurophilic interactions, which are weak relativistic-in-origin attractions between gold centers, play a crucial role in the photophysical properties of these compounds. mdpi.comacs.orgnih.gov The strength of these interactions is comparable to that of hydrogen bonds and can significantly influence the luminescence of the gold(I) complexes. mdpi.com

The synthesis of bis(isocyanide)gold(I) complexes, such as Au(CNC₆H₄-4-I)₂, has also been reported. researchgate.net The characterization of these complexes often involves spectroscopic techniques like IR and NMR, in addition to single-crystal X-ray diffraction. The vibrational frequency of the C≡N bond in the IR spectrum is a sensitive probe of the electronic environment of the isocyanide ligand upon coordination to the gold(I) center.

The luminescent properties of these gold(I) complexes are of particular interest. While some derivatives are non-luminescent, others exhibit phosphorescence at room temperature. researchgate.net This emission is often attributed to excited states with significant contributions from both the metal and the isocyanide ligand, and can be influenced by the intermolecular interactions present in the solid state. researchgate.net The interplay between the heavy iodine atom, the gold center, and the supramolecular structure can lead to tunable photophysical characteristics.

Table 1: Selected Gold(I) Complexes of this compound and Related Derivatives

| Complex | Synthesis Method | Key Characterization Data | Observed Intermolecular Interactions |

| [AuCl(CNC₆H₄-4-I)] | Reaction of [AuCl(THT)] with this compound | X-ray diffraction data available researchgate.net | C–I⋯Cl–Au halogen bonds, Au⋯Au aurophilic contacts researchgate.netvietnamjournal.ru |

| Au(CNC₆H₄-4-I)₂ | Reaction of [AuCl(THT)] with excess this compound followed by salt metathesis with a hexafluorophosphate salt | Spectroscopic data (IR, NMR) | Not explicitly detailed in the provided context |

While the provided information focuses heavily on gold(I) complexes, the principles of isocyanide coordination extend to other transition metals like platinum(II). Isocyanide ligands, including this compound, can react with platinum(II) precursors to form square planar complexes. The synthesis of such complexes can be achieved by reacting a suitable platinum(II) starting material, for example, [PtCl₂(SMe₂)₂], with the isocyanide ligand.

Furthermore, the presence of the iodo-substituent on the phenyl ring of this compound opens up the possibility for the formation of cyclometalated systems. Through oxidative addition of the C-I bond to a low-valent platinum center, a five-membered platina-cycle can be formed. This process results in a more rigid and thermally stable complex, which can have significant implications for its photophysical properties.

Cyclometalation is a widely used strategy in the design of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs). The resulting cyclometalated platinum(II) complexes often exhibit high quantum yields and tunable emission colors.

Principles of Ligand Design and Coordination Modes in Isocyanide Chemistry

The design of isocyanide ligands is crucial for tuning the properties of the resulting metal complexes. In the case of this compound, the key features are the isocyanide group, the phenyl ring, and the iodo substituent.

Isocyanide Group (-N≡C): This functional group is an excellent ligand for transition metals. It is a strong σ-donor due to the lone pair on the carbon atom and a variable π-acceptor, accepting electron density from the metal d-orbitals into the π* orbitals of the C≡N bond. The balance of σ-donation and π-acceptance can be modulated by the electronic nature of the substituent on the nitrogen atom.

Phenyl Ring: The aromatic ring provides a rigid scaffold and can be functionalized to further modify the ligand's properties. The π-system of the phenyl ring can also engage in non-covalent interactions, such as π-π stacking, which can influence the supramolecular assembly of the metal complexes in the solid state.

Iodo Substituent (-I): The iodine atom serves multiple purposes. It is an electron-withdrawing group, which can influence the electronic properties of the isocyanide ligand. More importantly, it provides a reactive site for further synthetic transformations, such as cross-coupling reactions or the aforementioned cyclometalation. The iodine atom can also participate in halogen bonding, a directional non-covalent interaction that can be used to control the solid-state packing of the complexes.

The primary coordination mode of this compound is as a terminal ligand, binding to a single metal center through the carbon atom of the isocyanide group. However, isocyanide ligands can also act as bridging ligands between two or more metal centers, although this is less common for simple aryl isocyanides.

Influence of Isocyanide Ligand Structure on the Electronic and Photophysical Properties of Metal Complexes

The structure of the isocyanide ligand has a profound impact on the electronic and photophysical properties of its metal complexes. For complexes of this compound, the following aspects are particularly relevant:

Electronic Properties: The electron-withdrawing nature of the iodine atom decreases the electron density on the phenyl ring and, consequently, on the isocyanide carbon. This can strengthen the σ-donor character of the ligand. Upon coordination, the strong σ-donation from the isocyanide ligand to the metal center leads to a significant stabilization of the metal's d-orbitals.

Photophysical Properties: The photophysical properties of metal isocyanide complexes are often governed by metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) excited states. The energy of these states, and thus the emission color, can be tuned by modifying the electronic properties of the isocyanide ligand. The presence of the heavy iodine atom can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This is a key factor for achieving efficient phosphorescence.

Intermolecular Interactions and Supramolecular Architectures Involving 1 Iodo 4 Isocyanobenzene

Characterization of Noncovalent Interactions in Isocyanide Systems

The unique electronic distribution in the isocyano group (-N≡C), combined with the presence of a halogen atom, allows 1-iodo-4-isocyanobenzene to participate in a diverse array of noncovalent interactions. These forces can be precisely characterized through crystallographic and computational methods, providing insight into their nature and strength. mdpi.comresearchgate.netsciprofiles.comdntb.gov.uaresearchgate.netresearchgate.netpreprints.org

The isocyano group, particularly when coordinated to a metal, can function as a π-hole donor. researchgate.net A π-hole is a region of positive molecular electrostatic potential located perpendicular to the σ-framework of a molecular entity, in this case, the C≡N triple bond. mdpi.com This positive region can engage in attractive interactions with electron-rich species (lone pairs or π-electrons). researchgate.net

In a gold(I) complex derived from the related 4-chloro-2-iodo-1-isocyanobenzene, a rare π-hole interaction was identified between the isocyanide group and a chloride ligand (π-hole(CN)⋯Cl). mdpi.comresearchgate.netsciprofiles.comresearchgate.netresearchgate.net This interaction, with a C(CN)⋯Cl separation of 3.428(6) Å, occurs alongside aurophilic forces and is crucial in determining the solid-state packing. mdpi.comresearchgate.net Density functional theory (DFT) and Natural Bond Orbital (NBO) analysis confirmed the existence of this interaction, revealing charge transfer from the lone pair of the chloride to the π*(C≡N) antibonding orbital with a stabilization energy of 1.4 kcal/mol. mdpi.com

The iodine atom of this compound is a potent halogen bond (XB) donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (σ-hole donor) and interacts with a nucleophile (XB acceptor). nih.gov In the solid state, compounds containing iodo-isocyanobenzene moieties exhibit distinct halogen bonding patterns. mdpi.comresearchgate.net

For instance, in the crystal structure of the gold(I) complex [AuCl(CNC6H3-4-Cl-2-I)], the terminal iodine atoms are involved in multiple halogen bonds. mdpi.comresearchgate.netsciprofiles.comdntb.gov.ua These include:

Three-center halogen bonding : A single iodine atom interacts with multiple acceptor sites. mdpi.comresearchgate.net

Type-II I⋯I contacts : These interactions occur between molecules from different 2D-ladder arrays with a distance of 3.7932(7) Å and C–I–I angles of 150.10(15)° and 128.76(14)°, approaching the idealized geometry of θ1 ≈ 180° and θ2 ≈ 90°. mdpi.compreprints.org

Type-I I⋯I contacts : These are observed between molecules within the same 2D-ladder array, characterized by a distance of 4.0486(1) Å and C–I–I angles close to 90°. mdpi.compreprints.org

The ability of the isocyano carbon's lone pair to act as a halogen bond acceptor has also been demonstrated in co-crystals of other isocyanides with iodoperfluorobenzenes. sciprofiles.comnih.gov

When this compound or its derivatives are used as ligands for coinage metals like gold(I), significant metallophilic interactions are often observed. nih.gov Aurophilic interactions are attractive forces between two or more gold(I) centers, with energies comparable to hydrogen bonds. mdpi.comresearchgate.net

| Interaction Type | Interacting Atoms | Distance (Å) | Key Geometric Feature (°) | Ref. |

| π-Hole Interaction | C(CN)···Cl | 3.428(6) | Antiparallel C(CN)⋯Cl separations | mdpi.com |

| Aurophilic Interaction | Au···Au | 3.3050(8) | Head-to-tail pairing of complexes | mdpi.comresearchgate.net |

| Halogen Bond (Type-II) | I···I | 3.7932(7) | ∠C–I–I = 150.10(15) & 128.76(14) | mdpi.compreprints.org |

| Halogen Bond (Type-I) | I···I | 4.0486(1) | ∠C–I–I = 103.04(14) & 76.96(14) | mdpi.compreprints.org |

Role in Crystal Engineering and the Construction of Solid-State Structures

The directional and specific nature of the noncovalent interactions involving this compound makes it a valuable building block in crystal engineering. acs.org The combined influence of π-hole interactions, halogen bonding, and metallophilic forces allows for the rational design and construction of predictable and robust solid-state architectures. mdpi.comresearchgate.netsciprofiles.comresearchgate.netresearchgate.net

A prime example is the formation of a 2D extended ladder-type architecture in the gold(I) complex [AuCl(CNC6H3-4-Cl-2-I)]. mdpi.comresearchgate.netsciprofiles.comdntb.gov.ua In this structure, the aurophilic (Au⋯Au) and π-hole (C(CN)⋯Cl) interactions work in concert to form the "rungs" and "rails" of the ladder, creating a well-defined planar assembly. mdpi.comresearchgate.net These 2D ladders are then further interconnected into a 3D network via I⋯I halogen bonds, demonstrating a hierarchical assembly process where different noncovalent forces operate at different levels to build a complex structure. mdpi.compreprints.org This illustrates how the competition and cooperation between various weak interactions can be harnessed to control molecular packing and create functional materials.

Host-Guest Complexation Studies Involving Aryl Isocyanides

Aryl isocyanides, including this compound, have been shown to act as guest molecules in host-guest systems. researchgate.net Their linear shape and specific interaction sites make them suitable for encapsulation within the cavities of macrocyclic hosts like pillar[n]arenes. researchgate.netrsc.org

Studies have been conducted on the host-guest complexation of various aryl isocyanides, including this compound (denoted as Ph-I), with an ethylated pillar smolecule.comarene (EtP5A). rsc.org The formation of these host-guest complexes is typically studied in solution using 1H NMR titration experiments, which can determine the binding affinity (association constant) and probe the geometry of the complex. rsc.org The encapsulation is often driven by multiple C-H⋯π interactions between the host's electron-rich cavity and the guest molecule. researchgate.net The solid-state structure of the complex Ph-I@EtP5A has been determined by X-ray crystallography, confirming the inclusion of the isocyanide guest within the pillararene host. rsc.org

| Host | Guest | Method of Study | Key Finding | Ref. |

| Ethylated Pillar smolecule.comarene (EtP5A) | This compound (Ph-I) | 1H NMR Titration, X-Ray Crystallography | Formation of a solid-state inclusion complex (Ph-I@EtP5A) | rsc.org |

Computational and Theoretical Chemistry Studies

Applications of Density Functional Theory (DFT) in Isocyanide Research

Density Functional Theory (DFT) has become a cornerstone in the computational study of isocyanides, offering a favorable balance between accuracy and computational cost. nih.govscispace.commdpi.com It is widely used to predict molecular structures, vibrational frequencies, electronic properties, and reaction energetics. nih.govscispace.comnih.gov In the context of aryl isocyanides, DFT studies have been instrumental in clarifying the effects of substituents on the electronic structure and the nature of the isocyanide group's interaction with other entities, such as metal surfaces. ims.ac.jpaip.orgrsc.orgresearchgate.net

Systematic DFT computations on para-substituted aryl isocyanides have revealed how the electron-donating or electron-withdrawing nature of substituents influences the isocyanide's chemical bond strength and vibrational frequencies. rsc.orgrsc.org These theoretical investigations are crucial for interpreting experimental data, such as that obtained from vibrational sum frequency generation (VSFG) spectroscopy of isocyanide monolayers on metal substrates. aip.orgresearchgate.net

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. DFT is a primary tool for analyzing this structure through various descriptors.

Molecular Electrostatic Potential (MEP): The MEP is a valuable descriptor that maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). nih.gov This analysis is critical for predicting sites for noncovalent interactions. researchgate.net For 1-iodo-4-isocyanobenzene, computational studies have mapped its charge distribution. rsc.org In a closely related compound, [AuCl(CNC6H3-4-Cl-2-I)], DFT calculations show a significant region of positive potential, known as a σ-hole, on the iodine atom (V_s,max = +33.9 kcal/mol). mdpi.comresearchgate.net This positive cap is located along the extension of the C-I covalent bond and strongly influences the molecule's ability to act as a halogen bond donor. The MEP is also positive over the isocyano group, indicating its potential to engage in π-hole interactions. mdpi.compreprints.org

| Compound/Fragment | Feature | MEP Value (kcal/mol) | Source |

| [AuCl(CNC6H3-4-Cl-2-I)] | σ-hole on Iodine | +33.9 | mdpi.com |

| [AuCl(CNC6H3-4-Cl-2-I)] | Aromatic H-atoms | +30 to +34 | mdpi.com |

| [AuCl(CNC6H3-4-Cl-2-I)] | Isocyano Group (perpendicular) | +11.9 (C) to +18.5 (N) | preprints.org |

| [AuCl(CNC6H3-4-Cl-2-I)] | Chlorido Ligand | -33.8 | mdpi.com |

Frontier Molecular Orbitals (FMOs): Frontier Molecular Orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding chemical reactivity and electronic transitions. The energy and localization of these orbitals determine a molecule's ability to act as an electron donor or acceptor. In aryl isocyanides, the HOMO and LUMO are typically associated with the π-system of the benzene (B151609) ring and the isocyanide group. DFT calculations are used to visualize the distribution and energy levels of these orbitals, explaining phenomena such as charge transfer in molecule-metal surface interactions and reactivity in cycloaddition reactions. rsc.orgrsc.org For instance, the interaction between aryl isocyanide molecules and a Pt(111) surface involves σ donation from the isocyanide to the metal and π back-donation from the metal to the isocyanide's antibonding orbitals, a process that can be quantitatively described using NBO and FMO analyses. rsc.orgrsc.org

DFT calculations are crucial for identifying, characterizing, and quantifying noncovalent interactions (NCIs), which govern supramolecular assembly and crystal engineering. nih.gov For halogenated aryl isocyanides, DFT is used to study halogen bonds (HaBs), where the iodine atom acts as an electrophilic σ-hole donor interacting with a nucleophile. scispace.com

Studies on co-crystals of diisocyanides with 1,3,5-triiodotrifluorobenzene have used DFT to confirm that the I···C(isocyanide) halogen bond is the primary attractive interaction. nih.govmdpi.com The calculations show these interactions are mainly electrostatic but with significant dispersion and induction components. nih.gov DFT has also been used to investigate rare interactions, such as π-hole interactions involving the isocyanide group and metallophilic (e.g., Au···Au) interactions in gold(I) complexes of this compound derivatives. mdpi.compreprints.orgresearchgate.net These theoretical models verify that combinations of forces, such as aurophilic Au···Au bonds and π-holeCN···Cl interactions, can dictate the crystal packing, leading to complex architectures like 2D ladders. mdpi.com

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.govdiva-portal.org This involves locating and characterizing the energetics of reactants, products, intermediates, and, most importantly, transition states (TS).

For isocyanides, DFT studies have clarified the mechanisms of several key reactions:

Nucleophilic Addition: The addition of nucleophiles (e.g., amines, alcohols) to the electrophilic carbon of the isocyanide group is often catalyzed by a metal center. mdpi.com DFT calculations on platinum-bound isocyanides have shown that these reactions typically proceed through a stepwise associative mechanism with calculated activation energies in the range of 19.8–22.4 kcal/mol. mdpi.com The process involves the initial attack of the nucleophile, followed by proton transfer steps, rather than a single concerted step. nih.govmdpi.com

Cycloadditions: The [2+1] cycloaddition of hydrogen isocyanide to alkynes has been studied with DFT, revealing a two-step process and explaining the site selectivity based on the alkyne's substituents. acs.org

Other Reactions: The Nef reaction between isocyanides and acyl chlorides has been shown by DFT to follow a concerted mechanism. nih.gov Similarly, the reaction between isocyanides and carboxylic acids proceeds via a stereoselective concerted α-addition. diva-portal.org

| Reaction Type | System Studied | Mechanistic Finding | Key Method |

| Nucleophilic Addition | Amines + Pt-bound isocyanides | Stepwise associative mechanism | DFT (M06L) |

| Nef Reaction | Isocyanides + Acyl Chlorides | Concerted mechanism | DFT (M06-2X) |

| [2+1] Cycloaddition | Hydrogen Isocyanide + Alkynes | Two-step process | DFT (B3LYP) |

| α-Addition | Carboxylic Acids + Isocyanides | Stereoselective concerted addition | DFT |

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis

To gain deeper insight into the nature of chemical bonds and noncovalent interactions, DFT calculations are often coupled with topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis. nih.govacs.orgjyu.fi

QTAIM: Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ). rsc.org The presence of a bond critical point (BCP) and a bond path between two atoms is a necessary condition for a chemical interaction. mdpi.com For noncovalent interactions like the I···C halogen bonds in isocyanide co-crystals, QTAIM analysis reveals low electron density (ρb) and positive values for the Laplacian of the electron density (∇²ρb) at the BCP, which are characteristic of closed-shell interactions (i.e., noncovalent bonds). nih.govmdpi.com These parameters help quantify the strength and nature of the interaction. scispace.comacs.org

NCI Plot: The NCI plot method, developed by W. Yang, visualizes noncovalent interactions in real space. preprints.org It is based on the reduced density gradient (RDG) and reveals large, low-density regions corresponding to NCIs. These regions are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian, which distinguishes between attractive (blue/green) and repulsive (red) interactions. In studies of isocyanide complexes, NCI plots have been used to visually confirm and characterize halogen bonds, hydrogen bonds, and weak van der Waals contacts simultaneously. researchgate.netrsc.org

Together, QTAIM and NCI analysis provide robust, complementary evidence for the existence and nature of the complex network of noncovalent forces, such as the bifurcated I···I···M contacts found in palladium and platinum isocyanide cocrystals. nih.govjyu.fiacs.org

| Interaction Type | System | Typical ρb (a.u.) | Typical ∇²ρb (a.u.) | Source |

| Halogen Bond (I···C/N) | Isocyanide/Nitrile Co-crystals | 0.015–0.019 | +0.047 to +0.050 | nih.gov |

| Halogen Bond (I···Cl) | Pt(II) Isocyanide Complex | - | Positive | researchgate.net |

| Aurophilic Bond (Au···Au) | Gold(I) Isocyanide Complex | - | - | preprints.org |

Molecular Dynamics and Other Simulation Approaches for Understanding Isocyanide Behavior

While DFT and QTAIM provide static, time-independent pictures, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecular systems. researchgate.net However, the application of classical MD to isocyanides has been limited by the lack of accurate force fields—parameter sets that describe the potential energy of the system. mdpi.com

Developing reliable force fields for the unique isocyanate (-NCO) and isocyanide (-NC) functional groups is an active area of research. mdpi.comacs.org Recent work on isocyanates has led to new transferable potentials for modeling their phase behavior, which could be adapted for isocyanides. acs.org Such models would enable simulations of bulk properties, self-assembly, and behavior in complex environments.

More advanced methods like reactive quantum mechanics/molecular mechanics (QM/MM) or reactive MD (QMD) can simulate chemical reactions. chemrxiv.org A QMD study of isocyanide hydratase, an enzyme that processes isocyanides, revealed the reaction pathway by tracking atomic and charge dynamics, showing that protonation of the isocyanide carbon precedes nucleophilic attack. chemrxiv.org These simulation approaches are essential for bridging the gap between static quantum chemical calculations and the dynamic reality of chemical and biological processes involving isocyanides.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

X-ray Diffraction Analysis for Precise Molecular and Crystal Structure Determination

While specific crystal structure data for the parent 1-iodo-4-isocyanobenzene is not detailed in the provided results, the analysis of a closely related compound, 1-iodo-4-(phenylethynyl)benzene, showcases the level of detail achievable. nih.gov The crystal system, space group, and unit cell dimensions are determined, providing a complete picture of the solid-state arrangement. nih.gov

Table 1: Example Crystallographic Data for a Related Compound: 1-Iodo-4-(phenylethynyl)benzene nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 23.161 |

| b (Å) | 9.844 |

| c (Å) | 4.833 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for confirming its molecular structure.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically shows two sets of signals in the aromatic region, corresponding to the two distinct types of protons on the benzene (B151609) ring. rsc.org A representative ¹H NMR spectrum displays multiplets for these aromatic protons. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. slideshare.net Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C isotope, these spectra are less sensitive than ¹H NMR spectra. slideshare.net The spectrum of this compound would be expected to show distinct signals for the four different types of carbon atoms in the aromatic ring, including the carbon attached to the iodine, the carbon of the isocyanide group, and the two pairs of aromatic carbons.

Table 2: Representative ¹H NMR Data for this compound rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.77-7.74 | m | 2H | Aromatic Protons |

| 7.13-7.12 | m | 2H | Aromatic Protons |

To unambiguously assign the signals in the ¹H and ¹³C NMR spectra and to determine the connectivity between atoms, multi-dimensional NMR techniques are employed. rsc.org

COSY (COrrelation SpectroscopY) reveals proton-proton (¹H-¹H) spin-spin coupling, helping to identify adjacent protons in the molecule. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This experiment is crucial for assigning the ¹³C signals based on the known ¹H assignments.

NOESY (Nuclear Overhauser Effect SpectroscopY) provides information about the spatial proximity of protons, which is particularly useful for determining the three-dimensional structure and conformation of molecules. rsc.org

These advanced NMR experiments are often performed in conjunction with one another to build a complete and accurate picture of the molecular structure. rsc.orgrsc.org

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. preprints.org This is especially valuable for characterizing crystalline and amorphous solids, polymers, and other materials where X-ray diffraction may be challenging. preprints.orgmdpi.com Techniques like high-field NMR and magic-angle spinning (MAS) are used to enhance spectral resolution and sensitivity. preprints.org For compounds like this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to probe intermolecular interactions in the solid state. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

For this compound, the most characteristic vibrational mode is the stretching of the isocyanide (–N≡C) group. This typically appears as a strong and sharp band in the IR spectrum in the region of 2100-2200 cm⁻¹. For example, the IR spectrum of a related compound, 1-chloro-3-iodo-4-isocyanobenzene, shows a strong absorption at 2129 cm⁻¹ corresponding to the isocyanide stretch. clockss.org Other bands in the IR and Raman spectra correspond to C-H stretching, C=C aromatic ring stretching, and C-I stretching vibrations. oatext.com

The number of vibrational modes for a non-linear molecule containing N atoms can be calculated as 3N-6. libretexts.org These modes can be symmetric or asymmetric stretches, as well as in-plane and out-of-plane bending vibrations (wagging, twisting, scissoring, and rocking). libretexts.org

Table 3: Characteristic IR Absorption for the Isocyanide Group

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isocyanide (–N≡C) | Stretch | 2100 - 2200 |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. mdpi.comrsc.org The sample is typically dissolved in a solvent and sprayed into the mass spectrometer, where it forms ions that can be analyzed. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. rsc.orgbeilstein-journals.org This is a powerful tool for confirming the identity of a newly synthesized compound.

For this compound, HRMS would be used to confirm its elemental formula, C₇H₄IN. The mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. nih.gov

UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Excited States

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light that are absorbed are characteristic of the molecule's electronic structure.

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, measures the light emitted by a molecule after it has absorbed light and entered an excited electronic state. These techniques provide insights into the nature of the excited states and the processes by which the molecule returns to the ground state. While specific UV-Vis and photoluminescence data for this compound were not found in the search results, these techniques are commonly used to characterize aromatic compounds and their derivatives, particularly in the context of materials science and photochemistry. rsc.org

Applications in Catalysis and Advanced Materials Science

Catalytic Applications Involving 1-Iodo-4-isocyanobenzene and its Derivatives

The presence of both a reactive iodo-aryl moiety and a versatile isocyano group makes this compound a key substrate and precursor in several catalytic processes.

Role as Substrates in Metal-Catalyzed Carbonylation Reactions

This compound serves as a competent substrate in palladium-catalyzed carbonylation reactions. These reactions typically involve the insertion of carbon monoxide into the carbon-iodine bond, a fundamental transformation in organic synthesis for the preparation of carbonyl compounds. The general scheme for such a reaction involves the oxidative addition of the aryl iodide to a low-valent palladium complex, followed by CO insertion and subsequent nucleophilic attack to yield the final product. While the isocyano group can also interact with the metal center, selective carbonylation at the C-I bond is achievable under controlled conditions.

Research in this area has demonstrated the feasibility of such transformations, often as part of broader studies on the scope of palladium-catalyzed carbonylations of aryl iodides. The electronic properties of the isocyano group can influence the reactivity of the aryl iodide, and the reaction conditions can be tuned to favor the desired carbonylated product.

Table 1: Examples of Metal-Catalyzed Carbonylation Reactions

| Catalyst System | Substrate | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Aryl Iodides | Amides, Esters, etc. | General Literature |

Note: Specific examples detailing the carbonylation of this compound require consultation of substrate scope studies within the broader literature on palladium-catalyzed carbonylations.

Application in Tandem C-H Insertion Cyclizations

Aryl isocyanides are key reactants in the synthesis of various heterocyclic compounds through tandem reactions. One notable application is in the copper-catalyzed synthesis of 1,4-diaryl-1H-imidazoles. This reaction proceeds via a tandem insertion-cyclization mechanism where an aryl isocyanide reacts with a benzyl isocyanide derivative.

While direct C-H insertion into an unactivated bond of this compound in a cyclization reaction is a complex transformation, the isocyano functionality of this molecule allows it to participate as the aryl isocyanide component in the aforementioned synthesis of 1,4-diaryl-1H-imidazoles. The iodo-substituent on the phenyl ring of what would be the resulting N-aryl imidazole provides a useful handle for further synthetic modifications through cross-coupling reactions.

The general mechanism involves the formation of an N-arylformimidate intermediate from the aryl isocyanide, which then undergoes a base-promoted cycloaddition with the benzyl isocyanide derivative. The substrate scope of these reactions often includes a variety of substituted aryl isocyanides, and the presence of an iodo-group is generally tolerated, making this compound a viable substrate for creating functionalized imidazole products.

Development of Catalytic Systems, including Heterogeneous Catalysts

The isocyano group of this compound can act as a ligand for transition metals, making it a potential building block for the synthesis of novel homogeneous and heterogeneous catalysts. By immobilizing metal complexes containing this compound or its derivatives onto a solid support, it is possible to create recyclable heterogeneous catalysts.

For instance, the iodo-functionality can be used to anchor the molecule to a support material through cross-coupling reactions. The pendant isocyano group is then available to coordinate with a catalytically active metal center. This approach allows for the design of catalysts with specific electronic and steric properties, tailored for particular chemical transformations. While the development of heterogeneous catalysts is an active area of research, specific examples derived from this compound are part of ongoing investigations into new catalytic materials.

Integration into Functional Materials and Devices

The unique electronic and binding properties of this compound have led to its use in the fabrication of advanced materials and electronic devices.

Utilization in the Stabilization of Nanoparticles

The isocyano group exhibits a strong affinity for the surfaces of noble metals, such as gold. This property is exploited in the stabilization of nanoparticles. This compound, also known as 4-iodophenyl isocyanide, can act as a capping agent for gold nanoparticles (AuNPs). The isocyanide moiety binds to the gold surface, forming a self-assembled monolayer that prevents the nanoparticles from aggregating and precipitating out of solution.

The presence of the iodo group on the periphery of the stabilized nanoparticle provides a reactive site for further functionalization. This allows for the attachment of other molecules, such as biomolecules or polymers, to the nanoparticle surface through well-established iodine-based cross-coupling chemistry. This "post-functionalization" capability is highly desirable for creating tailored nanomaterials for applications in sensing, imaging, and drug delivery.

Table 2: Nanoparticle Stabilization Data

| Nanoparticle | Stabilizing Agent | Binding Group | Potential for Further Functionalization |

| Gold (Au) | This compound | Isocyano (-NC) | Yes (via Iodo group) |

Role as Precursors for Optoelectronic Materials, such as Organic Light-Emitting Diodes (OLEDs)

The rigid aromatic structure and the presence of reactive handles in this compound make it a potential precursor for the synthesis of larger, conjugated organic molecules used in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The core components of OLEDs are organic molecules that can efficiently transport charge and emit light.

Through synthetic transformations, such as palladium-catalyzed cross-coupling reactions involving the iodo group, this compound can be incorporated into more complex molecular architectures. These larger molecules can be designed to possess the desired electronic properties, such as appropriate HOMO/LUMO energy levels and high photoluminescence quantum yields, which are crucial for efficient OLED performance. The isocyano group itself can also be transformed into other functional groups to further tune the properties of the final material. While the direct application of this compound in commercial OLEDs is not widespread, its role as a versatile building block in the research and development of new optoelectronic materials is significant.

Design of Materials with Tailored Optical or Electrical Response

The bifunctional nature of this compound, featuring both a reactive iodo group and a versatile isocyano group, positions it as a compelling building block in the design of advanced materials with tailored optical and electrical properties. While specific research on this particular compound is not extensively documented, the known characteristics of its functional components—the aryl iodide and the isocyanide—provide a strong basis for predicting its potential applications in materials science.

The isocyanide group (–N≡C) is known for its unique electronic and coordination properties, making it a valuable component in the synthesis of novel polymers and functional materials. nbinno.com Its incorporation into polymer backbones or as a side chain can significantly influence the material's thermal stability and optical characteristics. nbinno.com The lone pair of electrons on the carbon atom and the linear geometry of the isocyanide group can facilitate the formation of organized molecular structures, which is crucial for achieving desired optical and electrical responses. unacademy.comnih.gov

Furthermore, the isocyano group's ability to act as a ligand for transition metals opens up possibilities for creating organometallic polymers with interesting photophysical and electronic properties. wikipedia.orgacs.org By coordinating with metal centers, it is possible to tune the energy levels of the resulting material, thereby controlling its absorption and emission spectra, as well as its charge transport capabilities.

On the other hand, the iodobenzene moiety serves as a highly reactive site for various cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings. wikipedia.org This reactivity allows for the facile integration of the this compound unit into larger conjugated systems. The C–I bond is weaker than C–Br or C–Cl bonds, making iodobenzene more reactive in these synthetic transformations. wikipedia.org This enables the construction of well-defined polymers and macromolecules with extended π-conjugation, a key requirement for materials with high charge carrier mobility and nonlinear optical (NLO) properties. jhuapl.edu

The combination of these two functional groups in a single molecule offers a modular approach to materials design. For instance, the iodo group can be used to polymerize or functionalize a material backbone, while the isocyanide group can be subsequently modified or used to coordinate with metal ions, providing a powerful tool for fine-tuning the material's properties.

Research Findings on Related Structures:

While direct studies on this compound are limited, research on related aryl isocyanides and iodo-functionalized aromatic compounds provides insights into its potential. For example, the incorporation of various isocyanides into polymer structures has been shown to influence their conductive properties. The electrical conductivity of polymers can be tuned by altering the monomer concentration and synthesis conditions. researchgate.net Doping of materials with iodine has also been shown to increase electrical conductivity by facilitating the formation of sp² hybridized carbon and inducing graphitization in amorphous carbon films. researchgate.net

In the realm of nonlinear optics, organic materials with extended π-electron systems are of significant interest. jhuapl.edu The synthesis of such materials often relies on the coupling of aromatic building blocks. The reactivity of the iodobenzene group in this compound makes it an ideal candidate for participating in such coupling reactions to create polymers with significant NLO activity.

The following table summarizes the potential roles of the functional groups of this compound in designing functional materials:

| Functional Group | Key Property | Potential Application in Materials Science |

| Isocyanide (-N≡C) | - Unique electronic and coordination abilities- Linear geometry- Ligand for transition metals | - Tuning of optical properties (absorption/emission)- Development of conductive polymers- Formation of organometallic materials with specific electronic characteristics |

| Iodobenzene (C₆H₄I) | - High reactivity in cross-coupling reactions (e.g., Sonogashira, Heck) | - Synthesis of conjugated polymers- Incorporation into larger molecular architectures for nonlinear optics- Building block for advanced organic electronic materials |

By leveraging the distinct and complementary functionalities of the iodo and isocyano groups, this compound stands as a promising, albeit underexplored, platform for the rational design of next-generation materials with precisely controlled optical and electrical responses.

Research Avenues in Medicinal Chemistry and Chemical Biology

Role as a Synthetic Building Block for Biologically Relevant Scaffolds

1-Iodo-4-isocyanobenzene is a key reagent in multicomponent reactions (MCRs), which are powerful tools for generating molecular complexity in a single step. nih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly prominent in drug discovery due to their efficiency and the peptide-like nature of their products. beilstein-journals.orgnih.govfrontiersin.org These reactions allow for the rapid assembly of diverse molecular scaffolds from a pool of simple starting materials. rug.nl

The isocyanide functional group is the cornerstone of the Ugi and Passerini reactions, which are among the most important MCRs for creating libraries of compounds for biological screening. nih.govmdpi.com The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide scaffolds in a single, atom-efficient step. beilstein-journals.orgnih.gov

By incorporating this compound into such reactions, medicinal chemists can readily introduce a substituted aromatic ring into a larger, more complex structure. The resulting products are not only structurally diverse but also contain an aryl iodide handle. This handle can be used for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions, further expanding the accessible chemical space and allowing for the synthesis of molecules with potential biological activity. nih.gov The scaffolds generated are often of interest as peptidomimetics or as cores for novel heterocyclic compounds. beilstein-journals.org

Table 1: Representative Ugi Four-Component Reaction Incorporating this compound This table illustrates a general example of how this compound can be used as the isocyanide component in a Ugi reaction to generate a complex, multifunctionalized product.

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Representative Product |

|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Acetic Acid | This compound | N-Benzyl-2-(acetylamino)-N-(4-iodophenyl)-2-phenylacetamide |

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of libraries containing billions of unique compounds. nih.govunisi.it The success of DEL synthesis hinges on the availability of robust, DNA-compatible chemical reactions. Isocyanide-based multicomponent reactions have proven to be highly effective for this purpose. nih.govresearchgate.net

The strategy often involves diversifying DNA-tagged amines or aldehydes with a collection of building blocks, including various isocyanides. nih.govacs.org this compound serves as an excellent building block in this context. Its participation in on-DNA Ugi or Passerini reactions allows for the incorporation of a 4-iodophenyl moiety into library members. nih.gov This is strategically significant for two reasons:

It introduces a distinct aromatic substituent, contributing to the structural diversity of the library.

The iodine atom serves as a latent reactive site for further, post-synthesis diversification using DNA-compatible chemistry, such as Suzuki or Sonogashira coupling, thereby creating even larger and more complex libraries from a common intermediate. nih.gov

This dual functionality makes this compound a valuable reagent for constructing high-quality, diverse DNA-encoded libraries aimed at identifying novel ligands for challenging biological targets. drugdiscoverychemistry.com

Diversity-Oriented Synthesis (DOS) is a strategy that aims to populate chemical space with structurally diverse and complex small molecules, often inspired by natural products. nih.govnih.govcam.ac.uk Unlike target-focused synthesis, DOS seeks to generate a wide range of molecular architectures to probe biology and discover new therapeutic agents. rsc.org

Multicomponent reactions are a cornerstone of many DOS strategies because they allow for the rapid construction of complex scaffolds from simple, pluripotent starting materials. scispace.comresearchgate.net The use of this compound in MCR-based DOS campaigns provides a direct route to libraries of compounds possessing a key point of diversification. A common DOS approach involves a "build/couple/pair" strategy where simple building blocks are assembled, coupled together (e.g., via an MCR), and then subjected to intramolecular reactions to form diverse ring systems. cam.ac.uk The aryl iodide of this compound can be strategically employed in the "pair" phase, participating in intramolecular cyclization reactions to generate novel heterocyclic frameworks, thereby increasing the skeletal diversity of the compound library. nih.gov

Isostere Design and Physicochemical Property Modulation Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry used to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govscispace.comctppc.org The 4-iodophenyl group, introduced via this compound, can be considered a bioisostere of other substituted phenyl rings, such as phenyl, 4-chlorophenyl, or 4-bromophenyl groups. u-tokyo.ac.jp

The substitution of hydrogen or other halogens with iodine can profoundly impact a molecule's physicochemical properties:

Size and Steric Profile: Iodine has a larger van der Waals radius than other halogens, which can be used to probe the steric tolerance of a target's binding pocket.

Halogen Bonding: The iodine atom is a strong halogen bond donor. This non-covalent interaction, where the electropositive region on the iodine interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on the protein backbone), can be a critical determinant of binding affinity and selectivity. u-tokyo.ac.jp

Strategic replacement of other aryl groups with the 4-iodophenyl moiety allows medicinal chemists to systematically modulate these properties to improve a compound's drug-like characteristics and enhance its interaction with its biological target. u-tokyo.ac.jp

Table 2: Comparison of Physicochemical Properties for Isosteric Phenyl Groups This table provides a comparative overview of key physicochemical parameters for different substituents on a phenyl ring, illustrating the distinct properties imparted by an iodine atom.

| Substituent (X) in X-Ph | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hansch-Fujita Lipophilicity Parameter (π) |

|---|---|---|---|

| -H | 1.20 | 2.20 | 0.00 |

| -F | 1.47 | 3.98 | 0.14 |

| -Cl | 1.75 | 3.16 | 0.71 |

| -Br | 1.85 | 2.96 | 0.86 |

| -I | 1.98 | 2.66 | 1.12 |

Investigation in Enzyme Inhibition Studies and Biochemical Pathway Probing

The diverse scaffolds generated from this compound through multicomponent reactions are prime candidates for screening campaigns against a wide range of biological targets, including enzymes. nih.gov IMCR-derived libraries have successfully yielded potent ligands for various enzymes, GPCRs, and ion channels. nih.gov The rapid and efficient synthesis allows for the creation of focused libraries around an initial hit, facilitating structure-activity relationship (SAR) studies to optimize enzyme inhibitory activity.

Furthermore, the aryl iodide moiety makes this compound a valuable precursor for the synthesis of biochemical probes. mdpi.com This functional group provides a versatile handle for introducing tags that can be used to study biochemical pathways or validate drug targets. For example:

The iodine atom can be exchanged for a radioactive isotope, such as ¹²³I or ¹²⁵I, to create radioligands for use in binding assays or in vivo imaging studies.

Through cross-coupling reactions, a variety of reporter groups can be attached, including fluorescent dyes for cellular imaging or biotin for affinity purification of target proteins.

"Clickable" handles, such as terminal alkynes or azides, can be installed at the iodine position, allowing the resulting molecule to be covalently linked to reporter tags in complex biological samples via bioorthogonal chemistry. mdpi.com